molecular formula C8H10ClN3OS B1461083 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride CAS No. 923216-51-7

2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B1461083
CAS No.: 923216-51-7
M. Wt: 231.7 g/mol
InChI Key: SEVCRTKXDVMDSU-UHFFFAOYSA-N
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Description

2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3OS and its molecular weight is 231.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome bd oxidase and tubulin . The interaction with cytochrome bd oxidase inhibits the enzyme’s activity, which is crucial for the energy metabolism of certain bacteria, making it a potential target for antibacterial therapy . Additionally, the compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and thus affecting cell division and proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing G2/M phase arrest and apoptosis . It also inhibits tumor cell migration and invasion, which are critical steps in cancer metastasis . Furthermore, the compound has shown significant antibacterial activity against strains such as Mycobacterium tuberculosis and Mycobacterium bovis, highlighting its potential as an antimicrobial agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the inhibition of cytochrome bd oxidase by this compound disrupts the electron transport chain in bacteria, leading to reduced ATP production and bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and bacterial infections without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, which affects its cellular uptake and efflux . This interaction can influence the compound’s localization and accumulation in different tissues, impacting its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, influencing its biological effects .

Properties

IUPAC Name

2-(methylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6;/h2-3,9H,4H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVCRTKXDVMDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(C(=O)N1)SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673821
Record name 2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923216-51-7
Record name 2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.